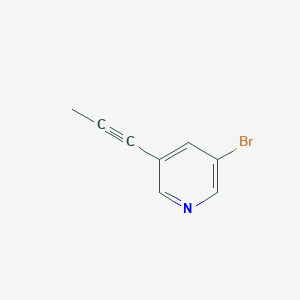

3-bromo-5-(prop-1-ynyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Medicinal Chemistry

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, playing a crucial role in both organic and medicinal chemistry. nih.govresearchgate.net The pyridine ring is a structural motif found in numerous natural products, including essential vitamins like niacin and alkaloids such as nicotine. ajrconline.orgnih.gov In medicinal chemistry, the incorporation of a pyridine nucleus is a widely used strategy in drug discovery. ajrconline.org This is because the nitrogen atom in the pyridine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility and bioavailability, due to its polarity and ability to be ionized. ajrconline.org

Pyridine derivatives exhibit a broad spectrum of biological and pharmacological activities. wisdomlib.org They have been reported to possess antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties, among others. nih.govwisdomlib.org The versatility of the pyridine scaffold allows for its functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic effects. nih.gov This has led to the development of a wide range of drugs containing the pyridine moiety. sciencepublishinggroup.com Furthermore, in organic chemistry, pyridines are not only targets for synthesis but also serve as important ligands in catalysis and as versatile intermediates for creating more complex molecular structures. nih.govmdpi.com

Role of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are exceptionally important building blocks in organic synthesis, primarily due to their utility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-halogen bond on the pyridine ring serves as a reactive handle for a multitude of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. nsf.govchemrxiv.org These reactions are fundamental tools for constructing complex molecular frameworks from simpler precursors.

The regioselective halogenation of pyridines is a critical challenge and an area of active research, as the position of the halogen atom dictates the subsequent synthetic transformations. nih.govmountainscholar.org Halopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where they are used to introduce diverse functional groups to explore structure-activity relationships (SAR). nsf.govchemrxiv.orgnih.gov For instance, methods have been developed for the selective halogenation of pyridines at the 3-position, which has historically been a challenge. nsf.govnih.gov The transformation of the pyridine ring into intermediates like Zincke imines allows for mild and highly regioselective halogenation, expanding the toolkit available to synthetic chemists. nsf.govchemrxiv.org This versatility makes halogenated pyridines indispensable for the synthesis of a vast array of functional molecules. nih.gov

Importance of Alkyne Functional Groups in Carbon-Carbon Bond Formation Strategies

The alkyne functional group, characterized by a carbon-carbon triple bond, is of fundamental importance in organic synthesis for its role in carbon-carbon bond formation. byjus.com Alkynes are highly versatile and can be transformed into a wide variety of other functional groups, including alkanes, alkenes, ketones, and aldehydes. dummies.com One of the most significant reactions of terminal alkynes is their deprotonation to form alkynide anions. These anions are potent nucleophiles that can participate in SN2 reactions with alkyl halides to create new, internal alkynes, effectively building larger carbon skeletons from simpler starting materials. studyorgo.com

Alkynes are also key participants in numerous metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which joins an alkyne with an aryl or vinyl halide. This reaction is a powerful method for constructing conjugated systems. Furthermore, alkynes undergo migratory insertion reactions, a crucial step in many catalytic cycles involving transition metals, which leads to the formation of new C-C bonds. acs.orgrsc.org The reactivity of the alkyne's π-bonds also allows for various addition reactions and cycloadditions, further expanding their synthetic utility. This rich chemistry makes the alkyne group an essential tool for the assembly of complex organic molecules. dummies.com

Overview of the Research Landscape for 3-Bromo-5-(prop-1-ynyl)pyridine

The research landscape for this compound is shaped by its identity as a trifunctional building block, containing a pyridine core, a bromo substituent, and a propynyl (B12738560) group. This specific combination of functional groups makes it a highly attractive intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. While extensive literature on this exact molecule is specialized, the research context can be understood by examining studies on related structures.

The presence of the 3-bromo-5-substituted pyridine framework is common in the design of new bioactive molecules. For example, derivatives like 3-bromo-5-(1H-imidazol-1-yl)pyridine and 3-bromo-5-(trifluoromethyl)pyridine (B1279140) are utilized as key intermediates in the development of new drugs, including anticancer and antibacterial agents. pipzine-chem.comsigmaaldrich.com The bromo group at the 3-position is frequently exploited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups. mdpi.com

The propynyl group offers another site for chemical modification. It can participate in Sonogashira couplings, "click" chemistry reactions (after conversion to an azide), or be hydrated to form a ketone. The investigation of related compounds such as 3-bromo-5-(but-3-yn-1-yl)pyridine and other alkynyl pyridines points to their use in creating complex scaffolds for targeted therapies. uni.lu The dual reactivity of the bromo and alkynyl groups allows for sequential, selective functionalization, providing a pathway to complex, three-dimensional molecules from a relatively simple starting material.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 917772-69-1 | cymitquimica.comsynquestlabs.com |

| Molecular Formula | C₈H₆BrN | cymitquimica.comnih.gov |

| Molecular Weight | 196.04 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.com |

| IUPAC Name | 3-bromo-5-(prop-1-yn-1-yl)pyridine | nih.gov |

| SMILES | CC#CC1=CC(=CN=C1)Br | nih.gov |

| InChIKey | NHJSCWUFKMMXII-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-prop-1-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJSCWUFKMMXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726720 | |

| Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917772-69-1 | |

| Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Prop 1 Ynyl Pyridine and Its Precursors

Direct Synthesis Strategies

The most direct and widely employed method for synthesizing arylalkynes like 3-bromo-5-(prop-1-ynyl)pyridine is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira Cross-Coupling Reactions Utilizing Halopyridines and Alkynes

The Sonogashira reaction is a cornerstone in the synthesis of this compound, typically involving the coupling of a dihalogenated pyridine (B92270) with propyne (B1212725). chemicalbook.com The choice of dihalopyridine is strategic; a precursor like 3-bromo-5-iodopyridine (B183754) is often preferred because the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for a selective reaction at the 5-position.

The classical Sonogashira reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt. ijssst.info The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the halopyridine. Meanwhile, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. chemicalbook.com This acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex, which yields the alkyne product and regenerates the Pd(0) catalyst. chemicalbook.com

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often in the presence of a copper(I) co-catalyst like CuI. ijssst.infoacs.org The reaction is typically carried out in an amine base, such as triethylamine (B128534), which also serves as the solvent. For instance, the synthesis of a related compound, 3-bromo-5-(3-methoxyprop-1-ynyl)pyridine, is achieved by reacting 3-bromo-5-iodopyridine with 3-methoxyprop-1-yne using a Pd(PPh₃)₂Cl₂/CuI catalytic system in triethylamine under an inert atmosphere.

A variety of palladium catalysts and reaction conditions have been explored to optimize the synthesis of alkynylpyridines. The table below summarizes typical conditions reported for Sonogashira couplings involving halopyridines.

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp | Effective for coupling with various functionalized alkynes. |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 °C | Standard conditions for coupling with amino-halopyridines. acs.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | Used for coupling 2-amino-3-bromopyridines with terminal alkynes. |

This table presents a summary of common catalytic systems and conditions for Sonogashira reactions.

While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can lead to undesirable side reactions, most notably the Glaser-Hay homocoupling of the alkyne starting material. This can complicate product purification, particularly in pharmaceutical applications. Consequently, significant research has been dedicated to developing copper-free Sonogashira coupling protocols. chemicalbook.com

These copper-free methods rely on the palladium catalyst alone to facilitate the C-C bond formation. To achieve reasonable reaction rates and yields without copper, modifications to the reaction conditions are necessary. This often involves the use of specific ligands, different bases, or alternative palladium precatalysts. For example, systems using a palladium precatalyst like [DTBNpP]Pd(crotyl)Cl have been shown to facilitate copper-free Sonogashira couplings of challenging aryl bromides at room temperature. Another approach involves using palladium complexes with N-heterocyclic carbene (NHC) ligands, which can efficiently catalyze the reaction in the absence of copper. chemicalbook.com Some copper-free methods have also been developed to work in environmentally benign solvents like water.

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Sonogashira reaction. Ligands stabilize the palladium catalyst and modulate its reactivity. ijssst.info For many years, triphenylphosphine (B44618) (PPh₃) was the standard ligand. ijssst.info However, research has shown that modifying the ligand can lead to significant improvements, such as higher yields, lower catalyst loadings, and milder reaction conditions.

Key developments in ligand design include:

Bulky Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) are more electron-rich and bulkier than PPh₃. This enhances the rate of oxidative addition and subsequent reductive elimination, leading to more efficient catalysis, especially for less reactive aryl bromides.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine (B1218219) ligands. They form very stable bonds with palladium and are strong σ-donors, which can increase catalytic activity. chemicalbook.com PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are examples of efficient NHC-palladium precatalysts used in copper-free Sonogashira reactions. chemicalbook.com

Nitrogen-Based Ligands: Simple, commercially available nitrogen-containing ligands, such as 2,2'-dipyridylamine, have been used to create water-soluble palladium complexes that effectively promote copper-free Sonogashira reactions in aqueous media at room temperature.

| Ligand Type | Example(s) | Key Advantages |

| Triarylphosphines | PPh₃ | Widely available, standard ligand. |

| Bulky Alkylphosphines | P(tBu)₃ | Increases reaction rates, effective for aryl bromides. |

| N-Heterocyclic Carbenes | IMes, IPr | High stability, promotes copper-free reactions. chemicalbook.com |

| Nitrogen Chelators | 2,2'-Dipyridylamine | Enables reaction in aqueous media. |

This table highlights different classes of ligands and their impact on the Sonogashira cross-coupling reaction.

Alternative C-C Bond Formation Methods Involving Pyridine and Alkyne Scaffolds

Beyond the Sonogashira reaction, other methods for forming C-C bonds between pyridine and alkyne fragments exist, although they are less direct for the synthesis of this compound. One strategy involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic alkynide anion. This anion can then, in principle, displace a halide from a halopyridine via an SNAr reaction, though this is often challenging with unactivated pyridines.

Another approach involves the activation of the pyridine ring itself. For instance, the formation of pyridine N-oxides can activate the ring towards certain nucleophilic attacks or rearrangements that can be exploited to introduce carbon substituents.

Synthesis of Halogenated Pyridine Precursors

The availability of suitably substituted halopyridine precursors is paramount for the synthesis of this compound. The ideal precursor is often a dihalopyridine that allows for selective functionalization.

A common starting material is 3,5-dibromopyridine (B18299) . This can be synthesized by the direct bromination of pyridine, although this reaction often requires harsh conditions, such as heating pyridine hydrobromide with bromine at high temperatures. An alternative method involves reacting pyridine with bromine in fuming sulfuric acid.

A more strategically useful precursor is 3-bromo-5-iodopyridine . The significant difference in reactivity between the C-I and C-Br bonds (iodine being a better leaving group in palladium-catalyzed cross-coupling) allows for the selective introduction of the prop-1-ynyl group at the 5-position via a Sonogashira reaction, leaving the bromine at the 3-position intact for potential subsequent transformations. The synthesis of 3-bromo-5-iodopyridine can be accomplished through multi-step sequences. For example, a related compound, 2-amino-5-bromo-3-iodopyridine, is prepared from 2-aminopyridine (B139424) by first performing a bromination with N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine, followed by an iodination reaction using potassium iodate (B108269) and potassium iodide in sulfuric acid. Although this example includes an amino group, the halogenation sequence is illustrative. A more general and powerful strategy for synthesizing highly substituted halopyridines involves ortho-lithiation followed by reaction with an electrophilic halogen source, or exploiting "halogen dance" reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base.

Furthermore, functional group interconversion on a dihalopyridine can provide access to other useful precursors. For example, 3,5-dibromopyridine can be converted to 3-bromo-5-methoxypyridine (B189597) by reaction with sodium methoxide, demonstrating how the halogenated pyridine core can be modified prior to the key C-C bond formation step.

Regioselective Bromination of Pyridine and Substituted Pyridines

The precise installation of a bromine atom at the C-3 position of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions that can lead to a mixture of regioisomers. researchgate.net Therefore, the development of regioselective methods is of paramount importance.

Utility of N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)

N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are widely used reagents for the bromination of aromatic and heteroaromatic compounds due to their ease of handling compared to liquid bromine. organic-chemistry.orgmanac-inc.co.jporganic-chemistry.org The regioselectivity of bromination using these reagents is highly dependent on the nature and position of the substituents already present on the pyridine ring, as well as the reaction conditions. researchgate.net

For activated pyridines, such as those bearing electron-donating groups like amino, hydroxy, or methoxy (B1213986) substituents, bromination with NBS can proceed under mild conditions. researchgate.net The reactivity of these substituted pyridines decreases in the order of amino > hydroxy > methoxy. researchgate.net The position of the substituent also plays a crucial role in directing the incoming bromine atom. For instance, 2-substituted and 4-substituted amino and hydroxy pyridines can be regioselectively monobrominated in high yields using NBS in solvents like acetonitrile. researchgate.net

In the context of synthesizing precursors for this compound, the bromination of a 3-substituted pyridine is of particular interest. For example, the bromination of 3-methoxypyridine (B1141550) with NBS can yield 5-bromo-3-methoxypyridine, a key intermediate. The reaction conditions can be optimized to favor the desired regioisomer.

DBDMH is another effective brominating agent, often considered a cheaper and convenient alternative to NBS for the bromination of electron-rich arenes. organic-chemistry.org Its reactivity can be tuned by the choice of solvent and additives.

Table 1: Regioselective Bromination of Substituted Pyridines with NBS and DBDMH

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2-Aminopyridine | NBS | Acetone | 10 | 0.5 | 2-Amino-5-bromopyridine | 95 | |

| 2 | 3-Hydroxypyridine | NBS (2 equiv.) | CCl₄ | Reflux | - | 3,5-Dibromo-2-hydroxypyridine | - | researchgate.net |

| 3 | 3-Methoxypyridine | NBS | Acetonitrile | rt | - | 5-Bromo-3-methoxypyridine | - | researchgate.net |

| 4 | Anisole | NBS/TBAB | CH₂Cl₂ | rt | 0.5 | 4-Bromoanisole | 98 | organic-chemistry.org |

Note: "rt" denotes room temperature. Yields are for the major regioisomer.

Metal-Free Bromination Protocols

In recent years, there has been a significant push towards the development of metal-free synthetic methods to minimize environmental impact and reduce contamination of the final products. researchgate.netrsc.orgresearchgate.netjiaolei.group Several metal-free protocols for the regioselective halogenation of pyridines have emerged.

One notable strategy involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate. The Zincke imine-mediated halogenation is a prime example of this approach. In this method, the pyridine is activated by reaction with a Zincke salt and a secondary amine to form a Zincke imine. This intermediate, which is an electron-rich dienamine, can then undergo highly regioselective electrophilic halogenation at the 3-position under mild conditions using reagents like NBS or N-iodosuccinimide (NIS). Subsequent ring-closing reforms the aromatic pyridine ring, now functionalized at the desired position. This method has been shown to be applicable to a broad range of substituted pyridines.

Another approach to metal-free bromination involves the use of directing groups. These groups can be temporarily installed on the pyridine ring to steer the brominating agent to a specific position, often the meta-position, which is otherwise difficult to achieve. After the bromination step, the directing group can be removed. Electrochemical methods have also been developed for the meta-selective bromination of pyridine derivatives using inexpensive and safe bromine salts at room temperature, without the need for catalysts or oxidants.

Table 2: Metal-Free Regioselective Bromination of Pyridines

| Entry | Substrate | Reagent/Method | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Phenylpyridine | Zincke imine formation, then NBS | One-pot | 3-Bromo-2-phenylpyridine | - | |

| 2 | 4-Picoline | Zincke imine formation, then NIS | One-pot | 3-Iodo-4-methylpyridine | - | |

| 3 | Pyridine derivative | Electrochemical bromination with directing group | Room temperature | meta-Brominated pyridine | 28-95 |

Note: Yields can vary depending on the specific substrate and reaction conditions.

Derivatization of 3-Bromo-5-methylpyridine

Once a 3-bromo-5-substituted pyridine precursor is obtained, further functionalization may be necessary to introduce the prop-1-ynyl group. A common and versatile starting material is 3-bromo-5-methylpyridine. The methyl group can be activated for subsequent coupling reactions, most commonly through benzylic bromination.

The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic method for the selective bromination of allylic and benzylic positions. manac-inc.co.jpmychemblog.comyoutube.com This reaction proceeds via a free-radical chain mechanism and is typically carried out in non-polar solvents like carbon tetrachloride (CCl₄) under reflux or with photochemical initiation. mychemblog.com The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, thus minimizing competing electrophilic aromatic substitution on the pyridine ring. mychemblog.com

The resulting 3-bromo-5-(bromomethyl)pyridine (B119021) is a versatile intermediate. The bromomethyl group is a good leaving group and can readily participate in nucleophilic substitution reactions or be converted into other functional groups suitable for cross-coupling reactions. For instance, it can be converted to an aldehyde, which can then be subjected to a Corey-Fuchs or Seyferth-Gilbert homologation to install the alkyne. Alternatively, it can be used to generate an organometallic reagent for subsequent coupling.

Table 3: Benzylic Bromination of Substituted Toluenes and Pyridines

| Entry | Substrate | Reagent | Initiator | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | Toluene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | Benzyl bromide | - | mychemblog.com |

| 2 | 2-Heptene | NBS | Benzoyl Peroxide | CCl₄ | Reflux, 2h | 4-Bromo-2-heptene | - | mychemblog.com |

| 3 | Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | o-Dichlorobenzene | 80 °C, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | researchgate.net |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Preparation of Prop-1-yne Synthon Precursors

The final key step in the synthesis of this compound is the introduction of the prop-1-ynyl group. This is typically achieved through a cross-coupling reaction, where a suitable prop-1-yne synthon is coupled with a halogenated pyridine derivative.

Strategies for Incorporating the Prop-1-ynyl Moiety

The Sonogashira coupling is the most prominent and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and exhibits a broad substrate scope, making it highly valuable in organic synthesis. wikipedia.org

In the context of synthesizing this compound, a common strategy involves the Sonogashira coupling of a 3,5-dihalopyridine, such as 3-bromo-5-iodopyridine, with a propyne synthon. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective reaction at the 5-position.

Propyne itself is a gas, which can be challenging to handle in a laboratory setting. To circumvent this, several strategies have been developed for the use of propyne synthons. One approach is the in situ generation of propyne from readily available and easier-to-handle precursors, such as (E/Z)-1-bromopropene, by reaction with a strong base like n-butyllithium. researchgate.netthieme-connect.com The resulting solution of propyne can then be directly used in the Sonogashira coupling. researchgate.netthieme-connect.com Another common strategy is the use of a protected propyne derivative, such as 2-butyne-1,4-diol (B31916) or trimethylsilylacetylene, where the protecting group can be removed either before or during the coupling reaction. wikipedia.org

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and yield of the Sonogashira coupling. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed, often in combination with copper(I) iodide as a co-catalyst. wikipedia.org Amines like triethylamine or diisopropylamine (B44863) are frequently used as the base and solvent. wikipedia.org

Table 4: Sonogashira Coupling for the Synthesis of Alkynylpyridines

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | Iodobenzene | Propyne (in situ) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 1-Phenyl-1-propyne | 93 | thieme-connect.com |

| 2 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 °C | 3-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine | - | nih.gov |

| 3 | Aryl Iodides | Propyne (2 equiv.) | Pd-Cu system | - | Triethylamine | THF | -78 °C to rt | Arylpropynes | 85-94 | organic-chemistry.org |

Note: "rt" denotes room temperature. Yields can vary depending on the specific substrates and reaction conditions.

Chemical Reactivity and Advanced Transformations of 3 Bromo 5 Prop 1 Ynyl Pyridine

Reactions Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the 3-position of the pyridine ring serves as a key functional handle for a variety of transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of a diverse array of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is a common reaction for alkynylpyridines, the bromine atom readily participates in a host of other palladium-catalyzed cross-coupling reactions, significantly expanding its synthetic potential.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions and the commercial availability and stability of many boronic acids. libretexts.orgorganic-chemistry.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org In the context of 3-bromo-5-(prop-1-ynyl)pyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Good |

| This compound | Indole-5-boronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | Excellent |

This table is illustrative and specific yields would be dependent on precise reaction conditions.

The Stille coupling reaction facilitates C-C bond formation by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, this provides a pathway to introduce a wide range of organic groups, including alkyl, vinyl, and aryl moieties. The reactivity of the organostannane can be tuned by the organic groups attached to the tin atom. organic-chemistry.org

Table 2: Stille Coupling Reaction Parameters

| Organohalide | Organostannane | Catalyst | Additive | Solvent |

| This compound | (Ethenyl)tributyltin | Pd(PPh₃)₄ | None | Dioxane |

| This compound | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | LiCl | DMF |

| This compound | Tributyl(2-thienyl)tin | Pd₂(dba)₃/P(t-Bu)₃ | None | Toluene |

This table outlines typical components for Stille coupling reactions.

The Heck reaction offers a method for the arylation or vinylation of alkenes, forming a new C-C bond. researchgate.net It involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org While powerful, Heck reactions with pyridine-containing substrates can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst. d-nb.info

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This reaction has broad substrate scope and functional group tolerance, making it highly valuable for the synthesis of aryl amines. wikipedia.org For this compound, this reaction allows for the direct introduction of primary and secondary amines at the 3-position. The development of specialized ligands has been crucial to the success and broad applicability of this reaction. wikipedia.orgnih.gov

Table 3: Comparison of Heck and Buchwald-Hartwig Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System |

| Heck Reaction | C-C | This compound, Alkene | Pd(OAc)₂, PPh₃ |

| Buchwald-Hartwig Amination | C-N | This compound, Amine | Pd₂(dba)₃, BINAP |

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc compound. wikipedia.org A significant advantage of this method is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other coupling methods. wikipedia.org However, these reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org The Negishi coupling is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is advantageous as it uses readily available Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org

Table 4: Overview of Negishi and Kumada Coupling

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi Coupling | Organozinc | Pd or Ni | High reactivity, broad scope, requires anhydrous conditions. wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd | Utilizes readily available reagents, limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the 2- and 4-positions, which are electronically deficient due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The bromine at the 3-position of this compound is not as activated towards traditional SNAr as a halogen at the 2- or 4-position.

However, SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, strong nucleophiles under forcing conditions might lead to substitution at the 3-position. The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com For pyridinium (B92312) compounds, the reactivity order of leaving groups can differ from standard SNAr reactions. nih.gov Recent studies have also explored concerted SNAr mechanisms for related heterocyclic systems. nih.gov

Reductive Debromination and Hydrogenation Studies

The selective removal of the bromine atom (reductive debromination) or the saturation of the alkyne and pyridine ring (hydrogenation) would offer pathways to novel pyridine derivatives.

Reductive Debromination: The carbon-bromine bond on the pyridine ring is susceptible to cleavage under various reductive conditions. While specific studies on this compound are not available, analogous transformations on other bromopyridines suggest that catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, could achieve this. Other methods, such as the use of reducing agents like zinc in acetic acid or tri-n-butyltin hydride, could also potentially effect debromination, leaving the prop-1-ynyl group intact for further functionalization.

Hydrogenation: The complete or partial hydrogenation of this compound would yield a range of products depending on the catalyst and reaction conditions. The alkyne is generally more susceptible to hydrogenation than the aromatic pyridine ring.

| Product | Catalyst | Conditions |

| 3-Bromo-5-((Z)-prop-1-en-1-yl)pyridine | Lindlar's catalyst (Pd/CaCO₃/PbO₂) | H₂ |

| 3-Bromo-5-((E)-prop-1-en-1-yl)pyridine | Na in liquid NH₃ | |

| 3-Bromo-5-propylpyridine | Pd/C, PtO₂ | High pressure H₂ |

| 5-Propylpiperidine | Rh/C, Ru/C | High pressure and temperature H₂ |

This table represents predicted outcomes based on general principles of alkyne and pyridine hydrogenation, as specific data for this compound is not available.

Using a poisoned catalyst, such as Lindlar's catalyst, would likely lead to the stereoselective reduction of the alkyne to a cis-alkene. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) would be expected to produce the trans-alkene. More forcing conditions with powerful catalysts like platinum or palladium on carbon would likely saturate the alkyne to a propyl group, and under even harsher conditions, the pyridine ring itself could be reduced to a piperidine.

Reactions Involving the Prop-1-ynyl Group

The internal alkyne of this compound is a key site for a variety of synthetic transformations, including cyclizations and additions, that could lead to the formation of fused ring systems and other complex architectures.

The prop-1-ynyl group is a prime candidate for participating in a range of cyclization reactions, offering a direct route to polycyclic aromatic and heteroaromatic systems.

Gold catalysts, known for their unique ability to activate alkynes, could potentially catalyze the cycloisomerization of this compound, especially if an appropriate nucleophile is present elsewhere in the molecule or added to the reaction mixture. While no specific examples involving this compound have been reported, related gold-catalyzed cyclizations of alkynylpyridines are known to proceed, often leading to the formation of indolizine (B1195054) or other fused heterocyclic systems. The reaction pathway would likely involve the coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the pyridine nitrogen or a tethered nucleophile.

Palladium and other transition metals are widely used to mediate the cyclization of haloalkynes. For this compound, a palladium-catalyzed intramolecular reaction could potentially lead to the formation of a fused ring system. For instance, an intramolecular Heck-type reaction, if a suitable tether were introduced, or a Sonogashira coupling followed by an intramolecular cyclization are plausible, yet unconfirmed, pathways.

If this compound were modified to contain a suitable diene, an intramolecular Diels-Alder reaction could be envisioned. The alkyne would act as the dienophile, leading to the formation of a bicyclic system. The feasibility of such a reaction would depend on the nature and length of the tether connecting the diene and the alkyne. Theoretical studies on related systems suggest that such cycloadditions are possible and can provide access to complex molecular frameworks. nih.gov

The triple bond of the prop-1-ynyl group is expected to undergo various electrophilic and nucleophilic addition reactions.

The addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne. The initial addition would yield a vinyl halide, and a second addition could lead to a gem-dihalide. The hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would be expected to yield a ketone after tautomerization of the initial enol intermediate.

| Reagent | Expected Product |

| HBr (1 eq.) | 3-Bromo-5-(2-bromoprop-1-en-1-yl)pyridine |

| H₂O, H₂SO₄, HgSO₄ | 1-(3-Bromopyridin-5-yl)propan-2-one |

This table presents the predicted products of addition reactions to the alkyne, based on established reactivity patterns.

Derivatization of the Terminal Alkyne

The terminal hydrogen of the prop-1-ynyl group is weakly acidic and can be removed to form an acetylide, which is a potent nucleophile for further functionalization.

The treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), will deprotonate the terminal alkyne to form a lithium acetylide. This acetylide can then be used in a variety of carbon-carbon bond-forming reactions, for example, with aldehydes, ketones, or alkyl halides. Alternatively, copper(I) acetylides can be formed, which are key intermediates in coupling reactions.

The terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. A classic method for this transformation is the Glaser coupling, which traditionally uses a copper(I) salt, such as CuCl or CuBr, an oxidant (often air), and a base like ammonia. rsc.org Modifications such as the Eglinton and Hay couplings utilize different copper salts and reaction conditions to achieve the same transformation. rsc.org For this compound, this would result in a dimer linked by a butadiyne unit.

| Coupling Reaction | Typical Reagents | Predicted Product |

| Glaser Coupling | CuCl, O₂, NH₄OH | 1,4-bis(5-bromopyridin-3-yl)buta-1,3-diyne |

| Hay Coupling | CuCl, TMEDA, O₂ | 1,4-bis(5-bromopyridin-3-yl)buta-1,3-diyne |

This table outlines the expected product of Glaser and Hay couplings based on general reaction mechanisms, as specific examples with this compound are not detailed in the provided search results.

Dual Functionalization and Orthogonal Reactivity Studies

A key feature of this compound is the presence of two distinct reactive sites: the C-Br bond and the terminal alkyne. This allows for selective or sequential functionalization, a concept known as orthogonal reactivity. The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, while the alkyne can undergo a different set of transformations.

The Sonogashira coupling is particularly noteworthy as it directly utilizes the terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org In a molecule like this compound, it is possible to selectively react one site over the other by careful choice of reaction conditions and catalysts. For instance, a Sonogashira coupling could be performed at the bromine position with a different terminal alkyne, leaving the prop-1-ynyl group intact for subsequent modification. Conversely, the prop-1-ynyl group could be coupled, for example, in a Glaser reaction, while the C-Br bond remains available for a later Suzuki coupling. The slightly different reactivity of C-Br and C-I bonds can also be exploited for selective functionalization in related dihalogenated pyridines. nih.gov

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is influenced by the reaction conditions employed. The pyridine ring itself is generally stable, but the bromo and alkynyl substituents can be susceptible to degradation under certain conditions.

Under strong acidic or basic conditions, and at elevated temperatures, the potential for side reactions increases. For example, during some palladium-catalyzed coupling reactions, undesired side reactions such as alkyne homocoupling (Glaser-type coupling) can occur. The stability of the C-Br bond is generally robust, but it can be cleaved under reductive conditions. The pyridine nitrogen can also be quaternized or oxidized under specific conditions. In the context of environmental fate, pyridine and its derivatives can be subject to biodegradation, often involving hydroxylation as an initial step. libretexts.org The presence of the bromo and alkynyl groups would likely influence the rate and pathway of such degradation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-bromo-5-(prop-1-ynyl)pyridine, with the molecular formula C₈H₆BrN, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the three protons of the propargyl methyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the propynyl (B12738560) substituent. The bromine atom, being electronegative, will deshield adjacent protons, shifting their signals downfield. The propynyl group also exerts an anisotropic effect.

The expected ¹H NMR signals are:

A singlet for the methyl protons (H-3') of the propynyl group, typically appearing in the range of δ 2.0-2.5 ppm.

Three distinct signals for the aromatic protons on the pyridine ring. H-2 and H-6 are adjacent to the nitrogen atom and are expected to be the most downfield. Due to the substitution pattern, H-2, H-4, and H-6 will each appear as distinct signals, likely multiplets due to small long-range couplings.

The ¹³C NMR spectrum will provide information on the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | C-2: 150 - 152 |

| H-4 | 7.8 - 8.0 | C-4: 138 - 140 |

| H-6 | 8.6 - 8.8 | C-6: 152 - 154 |

| H-3' | 2.1 - 2.3 | C-1': 80 - 85 |

| C-2': 75 - 80 | ||

| C-3': 4 - 6 | ||

| C-3: 120 - 122 | ||

| C-5: 123 - 125 |

Note: These are predicted values based on known data for similar structures and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to distinguish between H-2, H-4, and H-6 based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals for the protonated carbons (C-2, C-4, C-6, and C-3').

The methyl protons (H-3') and the acetylenic carbons (C-1' and C-2').

The aromatic protons (H-4 and H-6) and the carbon of the propynyl group attached to the ring (C-1').

The aromatic protons and the substituted carbons (C-3 and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern by observing NOE effects between the propynyl group protons and the adjacent aromatic proton (H-4 and H-6).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₆⁷⁹BrN]⁺ | 194.9738 |

| [C₈H₆⁸¹BrN]⁺ | 196.9718 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would provide a characteristic fragmentation pattern for this compound. The analysis of these fragments helps to confirm the structure. Plausible fragmentation pathways would include:

Loss of the bromine atom to give a fragment ion at m/z 116.

Cleavage of the propynyl group, leading to fragments corresponding to the pyridine ring and the propynyl moiety.

Loss of a methyl radical from the molecular ion.

Fragmentation of the pyridine ring itself.

The relative abundances of these fragment ions would provide a unique fingerprint for the compound, aiding in its identification.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Pyridine and Alkyne Moieties

The vibrational spectrum of this compound would be a composite of the vibrational modes of the substituted pyridine ring and the prop-1-ynyl group.

Pyridine Moiety: The vibrational modes of the pyridine ring are well-understood. The presence of a bromine atom at the 3-position and an alkyne group at the 5-position will influence the position and intensity of these bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Ring stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. Substituents can cause shifts in these frequencies.

In-plane and out-of-plane C-H bending: These vibrations give rise to a series of bands in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

C-Br stretching: The C-Br stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Alkyne Moiety: The prop-1-ynyl group will contribute its own characteristic vibrational modes:

C≡C stretching: A weak to medium intensity band for the carbon-carbon triple bond stretch is expected around 2260-2100 cm⁻¹. The conjugation with the pyridine ring may influence its exact position.

≡C-H stretching: If the alkyne were terminal, a sharp band would be expected around 3300 cm⁻¹. However, for the prop-1-ynyl group (a methyl-substituted alkyne), this band will be absent.

C-C stretching: The single bond C-C stretch of the propargyl group will likely be in the 1000-800 cm⁻¹ region.

CH₃ stretching and bending: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2960 and 2870 cm⁻¹, respectively, and bending vibrations near 1450 and 1375 cm⁻¹.

A hypothetical table of the most prominent expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C, C=N Ring Stretch | 1600 - 1400 | |

| C-H In-plane Bend | 1300 - 1000 | |

| C-H Out-of-plane Bend | 900 - 650 | |

| Bromo Substituent | C-Br Stretch | 600 - 500 |

| Alkyne Moiety | C≡C Stretch | 2260 - 2100 |

| Methyl Group | C-H Asymmetric Stretch | ~2960 |

| C-H Symmetric Stretch | ~2870 | |

| C-H Asymmetric Bend | ~1450 | |

| C-H Symmetric Bend | ~1375 |

Correlation with Computational Data

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational spectra of molecules like this compound. Such calculations, when performed with an appropriate basis set, can provide theoretical IR and Raman spectra. These computational results would allow for the assignment of the calculated vibrational frequencies to specific atomic motions, such as stretching, bending, and torsional modes of the pyridine and alkyne moieties. A comparison of these predicted spectra with any future experimental data would be crucial for a definitive assignment of the vibrational modes.

X-ray Crystallography

A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a crystal structure for this compound. Therefore, a detailed analysis of its solid-state structure based on experimental data is not possible at this time. However, we can anticipate some of the structural features based on related compounds. For instance, a crystal structure for the related compound 3-bromo-5-methoxypyridine (B189597) is available in the Crystallography Open Database (COD).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should single crystals of this compound be grown, single-crystal X-ray diffraction would be the definitive technique to determine its three-dimensional structure in the solid state. This analysis would provide precise coordinates of each atom in the crystal lattice, allowing for the detailed examination of its molecular geometry.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

From a hypothetical X-ray diffraction experiment, one could extract precise measurements of all bond lengths, bond angles, and torsional angles. For example, the C-Br bond length would be expected to be in the range of 1.85-1.95 Å. The C≡C triple bond length would be approximately 1.20 Å, and the adjacent C-C single bond around 1.46 Å. The geometry of the pyridine ring would be slightly distorted from that of unsubstituted pyridine due to the electronic effects of the bromo and prop-1-ynyl substituents. The torsional angle between the plane of the pyridine ring and the prop-1-ynyl group would also be of significant interest.

A table of expected bond parameters is presented below, based on typical values for similar molecular fragments.

| Bond/Angle/Torsion | Parameter | Expected Value |

| Bond Lengths (Å) | ||

| C-Br | 1.85 - 1.95 | |

| C-N (pyridine) | ~1.34 | |

| C-C (pyridine) | ~1.39 | |

| C≡C | ~1.20 | |

| C-C (alkyne-pyridine) | ~1.43 | |

| C-C (methyl-alkyne) | ~1.46 | |

| Bond Angles (°) | ||

| C-C-Br | ~120 | |

| C-N-C (pyridine) | ~117 | |

| C-C≡C | ~178 | |

| Torsional Angles (°) | ||

| C4-C5-C(alkyne)-C(alkyne) | ~0 or ~180 (near planar) |

Investigation of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state packing of this compound would be governed by various intermolecular interactions. The planar pyridine ring could facilitate π-π stacking interactions with neighboring molecules. The bromine atom could participate in halogen bonding (C-Br···N or C-Br···π interactions). While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds might be present. The analysis of the crystal packing would reveal how these non-covalent interactions direct the supramolecular assembly of the molecules in the crystal.

Computational and Theoretical Investigations of 3 Bromo 5 Prop 1 Ynyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its accuracy in predicting molecular properties.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations are performed to find the coordinates that correspond to the minimum energy on the potential energy surface. For 3-bromo-5-(prop-1-ynyl)pyridine, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Given the presence of the prop-1-ynyl group, a point of interest in the conformational analysis would be the rotational barrier around the C-C single bond connecting the pyridine (B92270) ring and the alkyne moiety. While this rotation is generally considered to be of low energy, DFT calculations could precisely quantify this barrier. The planarity of the pyridine ring and the linearity of the C-C≡C-H fragment would also be confirmed and any minor deviations quantified.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-Br | ~1.89 Å |

| C-N (average) | ~1.34 Å | |

| C-C (ring average) | ~1.39 Å | |

| C-C (pyridyl-alkyne) | ~1.43 Å | |

| C≡C | ~1.21 Å | |

| Bond Angle | C-C-Br | ~119° |

| C-N-C | ~117° | |

| Dihedral Angle | C-C-C≡C | ~0° or 180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values would be specific to this molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the π-system of the alkyne, while the LUMO would be distributed over the pyridine ring, particularly the carbon atoms bonded to the electronegative nitrogen and bromine atoms.

Table 2: Hypothetical Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values. The actual energies would be determined by the specific DFT functional and basis set used in the calculation.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical model. A detailed analysis of the calculated vibrational spectrum would allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms in this compound. Key vibrational modes would include the C-H, C≡C, and C-Br stretching frequencies, as well as the characteristic ring vibrations of the pyridine moiety.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals).

For this compound, NBO analysis would reveal the nature of the bonding within the pyridine ring, the prop-1-ynyl substituent, and the C-Br bond. It would also quantify the hyperconjugative interactions that contribute to the molecule's stability. For instance, the interaction between the π orbitals of the pyridine ring and the π orbitals of the alkyne group would indicate the extent of electronic communication between these two parts of the molecule. The analysis would also provide the natural atomic charges on each atom, offering a more detailed picture of the electron distribution than simple electronegativity considerations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to a metal center. The region around the bromine atom would exhibit a positive potential along the extension of the C-Br bond, known as a σ-hole, making it a potential site for interaction with nucleophiles. The π-system of the alkyne could also show regions of negative potential.

Reactivity Indices and Fukui Functions

Local reactivity is described by Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for

Molecular Dynamics Simulations to Understand Conformation and Interaction Dynamics

Based on studies of similar substituted pyridines and alkynyl-containing aromatic compounds, several key dynamic features can be anticipated for this compound. The primary conformational flexibility would arise from the rotation of the propynyl (B12738560) group around the C-C single bond connecting it to the pyridine ring.

Expected Conformational Dynamics:

Torsional Flexibility: The dihedral angle defined by the pyridine ring and the propynyl group would be a key variable. MD simulations would likely reveal a relatively low rotational barrier, allowing the propynyl group to sample a range of orientations relative to the pyridine ring. The time scale of this rotation would be on the order of picoseconds.

Intermolecular Interactions: In a condensed phase (e.g., in a solvent or a crystal), the bromine atom is expected to participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The π-system of the pyridine ring and the propynyl group can engage in π-π stacking interactions with other aromatic molecules.

An illustrative table of expected interaction types and their potential energies, based on general principles and data from related systems, is provided below.

| Interaction Type | Interacting Groups on this compound | Potential Counterpart | Estimated Interaction Energy (kcal/mol) |

| Halogen Bonding | Bromine atom | Lewis base (e.g., N, O) | -2 to -5 |

| Hydrogen Bonding | Pyridine Nitrogen | Hydrogen bond donor (e.g., H-O, H-N) | -3 to -7 |

| π-π Stacking | Pyridine ring, Propynyl group | Aromatic ring | -2 to -4 |

| van der Waals | Entire molecule | Any other molecule | Variable, generally weak |

This table is illustrative and presents expected values based on general chemical principles, not on direct simulation data for this compound.

MD simulations, when combined with a suitable force field, could quantify the probabilities of different conformations and the strengths and lifetimes of these intermolecular interactions. Such simulations would be crucial for understanding how this molecule might pack in a solid state or behave in a solution, which is fundamental for designing materials with specific properties. For instance, understanding the conformational preferences is a prerequisite for predicting its binding affinity in a biological context or its packing in a crystalline material.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.

For this compound, the combination of a π-conjugated pyridine ring, an electron-withdrawing bromine atom, and a π-system-extending propynyl group suggests the potential for a significant NLO response. Theoretical studies on related pyridine derivatives provide a basis for predicting the NLO characteristics of this molecule.

Key Factors Influencing NLO Properties:

Intramolecular Charge Transfer (ICT): A key requirement for a large second-order NLO response (first hyperpolarizability, β) is a significant change in dipole moment upon electronic excitation. The pyridine ring acts as a modest electron-withdrawing group, and the bromine atom further enhances this effect. The propynyl group can act as a π-donor or acceptor depending on the substitution pattern. In this molecule, an ICT from the propynyl group to the bromo-substituted pyridine ring could occur, leading to a non-zero hyperpolarizability.

Effect of Substituents: Studies on other halogenated organic molecules have shown that heavier halogens like bromine can enhance NLO properties compared to chlorine, without causing a significant red-shift in the absorption spectrum nih.gov. The presence of the bromo substituent is therefore expected to positively influence the hyperpolarizability of the molecule nih.gov.

π-Conjugation: The propynyl group extends the π-conjugated system of the pyridine ring. Generally, a longer conjugation length leads to a larger hyperpolarizability. The linear nature of the alkyne moiety contributes effectively to the delocalization of electrons.

Computational studies on similar pyridine derivatives have used DFT with functionals like B3LYP to calculate the static and dynamic first hyperpolarizabilities. While specific values for this compound are not available, we can present a comparative table of expected trends based on the known effects of the substituents.

| Compound | Key Features | Expected Relative First Hyperpolarizability (β) |

| Pyridine | Parent aromatic heterocycle | Low |

| 3-Bromopyridine (B30812) | Electron-withdrawing bromo group | Moderate |

| 3-(Prop-1-ynyl)pyridine | Extended π-conjugation | Moderate |

| This compound | Combination of bromo substituent and extended conjugation | Potentially High |

| p-Nitroaniline (a standard NLO molecule) | Strong donor-acceptor character | High (for comparison) |

This table represents a qualitative prediction based on established structure-property relationships in NLO materials.

A full computational investigation would involve geometry optimization of the molecule followed by the calculation of its electronic properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The results of such calculations would provide a quantitative measure of its potential as an NLO material. For instance, theoretical investigations on 2-aminopyridinium p-toluenesulphonate have shown how DFT can be used to correlate molecular structure with NLO properties ias.ac.in. Similarly, studies on other substituted pyridines have highlighted the significant impact of substituents on the second hyperpolarizability (γ), which is relevant for third-order NLO effects tandfonline.com.

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The dual reactivity of 3-bromo-5-(prop-1-ynyl)pyridine is particularly advantageous in the synthesis of intricate heterocyclic frameworks, which are prevalent in pharmaceuticals and functional materials.

The bromine atom at the 3-position of the pyridine (B92270) ring serves as an excellent handle for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the bromopyridine with boronic acids or their esters. mdpi.comnih.gov This methodology is instrumental in the synthesis of polysubstituted pyridines where a new aryl or heteroaryl group can be introduced at the 3-position.

Similarly, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, can be employed to further functionalize the molecule. soton.ac.ukscirp.org While the prop-1-ynyl group is already present, the bromine atom can react with other terminal alkynes, leading to the formation of disubstituted pyridine derivatives with two different alkynyl moieties.

The synthesis of bipyridines, which are crucial ligands in coordination chemistry and catalysis, can also be achieved using this compound as a starting material. Homocoupling reactions, such as those promoted by palladium catalysts, can lead to the formation of symmetrically substituted bipyridines. mdpi.com For the synthesis of unsymmetrical bipyridines, a Suzuki or Stille coupling reaction with a different pyridine-containing organometallic reagent would be the method of choice. mdpi.com

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Reactant for Bromine Substitution | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 3-Aryl/Heteroaryl-5-(prop-1-ynyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 3-(Alkynyl)-5-(prop-1-ynyl)pyridine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 3-Aryl/Vinyl-5-(prop-1-ynyl)pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 3-Amino-5-(prop-1-ynyl)pyridine |

The prop-1-ynyl group in this compound is a key functional group for the construction of fused heterocyclic systems through intramolecular cyclization reactions. For example, the synthesis of imidazopyridines can be envisioned by first introducing a nitrogen-containing nucleophile at the 3-position via a Buchwald-Hartwig amination, followed by a cyclization reaction involving the prop-1-ynyl group. The reaction of 2-aminopyridines with alkynes is a known method for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org

The formation of pyrazolo[3,4-b]pyridines can also be achieved from alkynyl pyridine precursors. mdpi.com A plausible synthetic route would involve the reaction of a hydrazine (B178648) derivative with the prop-1-ynyl moiety of a suitably functionalized 3-amino-5-(prop-1-ynyl)pyridine derivative. The subsequent cyclization would lead to the desired pyrazolopyridine core. The synthesis of 3-substituted pyrazolo[1,5-a]pyridines has also been reported, highlighting the versatility of pyridine-based scaffolds in generating diverse fused heterocycles. nih.gov

Scaffold for Natural Product Synthesis and Analogues

Pyridine-containing scaffolds are prevalent in a vast number of natural products and their analogues, many of which exhibit significant biological activity. nih.gov The functional handles present in this compound make it an attractive starting material for the synthesis of complex molecules that mimic the structures of natural products. The ability to selectively functionalize both the bromine and the alkyne moieties allows for the systematic construction of a molecular library of natural product analogues for drug discovery and development. nih.govrsc.org For instance, the pyridine core can act as a bioisostere for a phenyl ring found in a natural product, potentially improving its pharmacokinetic properties. nih.gov

Development of Advanced Materials

The unique electronic and structural features of the pyridine ring, combined with the extended conjugation possible through the prop-1-ynyl group, make this compound a promising precursor for the development of advanced materials with interesting optical and electronic properties.

The development of luminescent materials is a rapidly growing field, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. lsu.edu Pyridine and its derivatives are known to be components of luminescent materials. nih.govnih.gov The prop-1-ynyl group of this compound can be readily extended through Sonogashira coupling reactions with various aryl halides to create highly conjugated systems. soton.ac.uk Such extended π-systems are often fluorescent and can be tailored to emit light at specific wavelengths by carefully choosing the coupled aryl group. Furthermore, the nitrogen atom in the pyridine ring can be used to coordinate with metal ions, leading to the formation of luminescent metal complexes. rsc.org Theoretical studies on pyridyl-fluoren-9 compounds have shown that the pyridine moiety can act as a good electron donor or acceptor, a key feature for designing materials with desirable optoelectronic properties. chemmethod.com

Table 2: Potential Optoelectronic Properties of Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization via cross-coupling | Organic photovoltaics, OLEDs |

| Donor-Acceptor Chromophores | Sonogashira coupling with electron-rich/deficient arenes | Non-linear optics, Dye-sensitized solar cells |

| Metal-Organic Frameworks | Coordination to metal centers | Luminescent sensors, Gas storage |

Bipyridine-based ligands are of paramount importance in the field of homogeneous catalysis, where they are used to modulate the reactivity and selectivity of metal catalysts. sfasu.edu As previously mentioned, this compound can be converted into bipyridine derivatives through various coupling reactions. mdpi.com The presence of the prop-1-ynyl group offers an additional site for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. For example, the alkyne can be used to attach the bipyridine ligand to a solid support, facilitating catalyst recovery and reuse. Alternatively, the propynyl (B12738560) group can be functionalized to introduce chiral auxiliaries for asymmetric catalysis.

Medicinal Chemistry and Biological Applications

Utility as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of various therapeutic agents. The 3-bromo-5-(prop-1-ynyl)pyridine molecule, with its dual points of reactivity, is an ideal candidate for generating libraries of complex molecules for drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions, while the ethynyl (B1212043) group is a gateway for cycloadditions and other transformations.

Precursor for Imidazo[4,5-b]pyridine Derivatives with Biological Activities

The imidazo[4,5-b]pyridine core is a significant heterocyclic system known for its broad spectrum of pharmacological properties. While direct synthesis from this compound is not extensively documented in readily available literature, the general synthetic strategies for related fused heterocycles highlight the potential of alkynyl precursors. For example, palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines is a known method to deliver 2,3-disubstituted furo[2,3-b]pyridines through subsequent cyclization. ias.ac.in Conceptually, the propargyl group of this compound could undergo analogous intramolecular or intermolecular cyclization reactions to form the imidazole (B134444) ring fused to the pyridine (B92270) core.

The synthesis of imidazo[4,5-b]pyridine derivatives is often achieved by reacting diaminopyridines with various reagents. nih.gov For instance, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and shown to possess potent anti-proliferative activities. nih.gov A new synthetic route to the biologically important imidazo[4,5-b]pyridine ring system has also been described via the reductive cyclisation of 4-nitro-1H-imidazol-5-yl carbonyl compounds. rsc.org The development of derivatives from this scaffold continues to be an active area of research due to their therapeutic potential.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of enzymes crucial for mediating immune responses and cell growth, making them important targets for treating inflammatory diseases and cancers. nih.govhealthcentral.com JAK inhibitors work by blocking the JAK-STAT signaling pathway, which in turn reduces the production of inflammatory proteins called cytokines. healthcentral.comfrontiersin.org Several approved JAK inhibitors, such as Tofacitinib, Baricitinib, and Upadacitinib, are used to treat conditions like rheumatoid arthritis. frontiersin.org